N-(4-acetylphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-(4-Acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(4-Acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential anti-inflammatory and antiviral properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes . Additionally, it may interfere with the replication of viral RNA, thereby exhibiting antiviral activity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrazolo[4,3-d]pyrimidine derivatives: Known for their anti-inflammatory and anticancer properties.
Uniqueness
N-(4-Acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetyl groups contribute to its enhanced lipophilicity and bioavailability, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C20H20N4O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-11-9-21-18-16(17(11)29-4)19(27)24(20(28)23(18)3)10-15(26)22-14-7-5-13(6-8-14)12(2)25/h5-9H,10H2,1-4H3,(H,22,26) |
InChI Key |
KZTFBBUTOIODFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)C |
Origin of Product |
United States |
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